molecular formula C6H5ClN4 B15225238 7-Chloroimidazo[1,2-c]pyrimidin-2-amine

7-Chloroimidazo[1,2-c]pyrimidin-2-amine

Cat. No.: B15225238
M. Wt: 168.58 g/mol
InChI Key: IQDGZNOSSUUQER-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-c]pyrimidin-2-amine is a heterocyclic compound that features a fused ring system consisting of an imidazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-c]pyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Chloroimidazo[1,2-c]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidines, which can have different functional groups attached to the ring system, enhancing their biological activity and chemical properties.

Scientific Research Applications

7-Chloroimidazo[1,2-c]pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloroimidazo[1,2-c]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar biological activities.

    Pyrido[1,2-c]pyrimidine: Known for its anti-inflammatory and anticancer properties.

    Pyrazolo[1,5-a]pyrimidine: Studied for its potential as a kinase inhibitor.

Uniqueness

7-Chloroimidazo[1,2-c]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to enhance its biological activity. Its fused ring system provides a rigid structure that can interact effectively with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

7-chloroimidazo[1,2-c]pyrimidin-2-amine

InChI

InChI=1S/C6H5ClN4/c7-4-1-6-10-5(8)2-11(6)3-9-4/h1-3H,8H2

InChI Key

IQDGZNOSSUUQER-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN2C1=NC(=C2)N)Cl

Origin of Product

United States

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